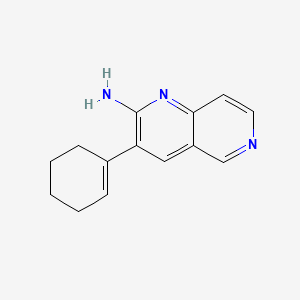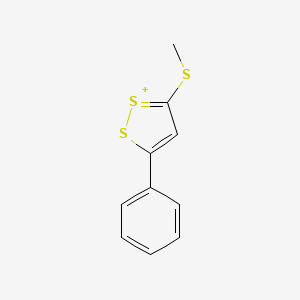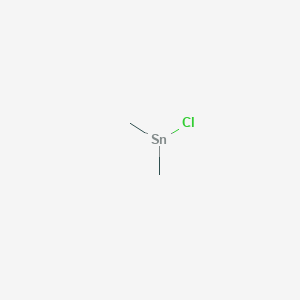
(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is an organic compound known for its herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is primarily utilized in agricultural settings to control broadleaf weeds, ensuring the healthy growth of crops like cereals and grasses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid typically involves the reaction of 2,4-dichlorophenol with ethylphosphonamidic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: The major products include oxides and chlorinated derivatives.
Reduction: The major products are reduced forms of the original compound.
Substitution: The major products are substituted derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental impact.
Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: The compound is used in the formulation of herbicides and pesticides for agricultural use.
作用机制
The mechanism of action of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid involves its absorption by plant leaves and subsequent translocation to the meristematic tissues. The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The molecular targets include auxin receptors and signaling pathways involved in cell growth and differentiation.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action but with an additional chlorine atom.
Methylchlorophenoxyacetic acid (MCPA): A related compound with similar herbicidal activity.
Uniqueness
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and herbicidal activity. Its ability to act as a synthetic auxin makes it particularly effective in controlling broadleaf weeds while having minimal impact on grasses and cereals.
属性
CAS 编号 |
36031-66-0 |
|---|---|
分子式 |
C8H10Cl2NO3P |
分子量 |
270.05 g/mol |
IUPAC 名称 |
(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid |
InChI |
InChI=1S/C8H10Cl2NO3P/c1-2-11-15(12,13)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12,13) |
InChI 键 |
GBLGCYMBEGBLRD-UHFFFAOYSA-N |
规范 SMILES |
CCNP(=O)(O)OC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)

![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)

![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)





